

# An In-depth Technical Guide to the Solubility of Butenafine

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## Compound of Interest

Compound Name: Butenafine-d4

Cat. No.: B15561614

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Disclaimer: This document provides solubility data for butenafine and butenafine hydrochloride as a proxy for **butenafine-d4**, as specific quantitative solubility data for the deuterated compound is not readily available in published literature. The structural similarity suggests that the solubility profile will be comparable, but direct experimental verification for **butenafine-d4** is recommended for sensitive applications.

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the solubility of butenafine in various organic solvents. This document provides quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to support research and formulation development.

## Data Presentation: Solubility of Butenafine and its Hydrochloride Salt

The following tables summarize the available quantitative and qualitative solubility data for butenafine and its hydrochloride salt in a range of organic solvents and formulation excipients.

Table 1: Quantitative Solubility of Butenafine Hydrochloride in Common Organic Solvents

Solvent	Solubility	Temperature (°C)	Notes
Dimethyl Sulfoxide (DMSO)	70 mg/mL[1]	Not Specified	Moisture-absorbing DMSO may reduce solubility. Fresh DMSO is recommended.[1]
Dimethyl Sulfoxide (DMSO)	≥17.55 mg/mL[2]	Not Specified	
Dimethyl Sulfoxide (DMSO)	≥10 mg/mL[3]	Not Specified	
Dimethyl Sulfoxide (DMSO)	45 mg/mL[4]	Not Specified	
Dimethyl Sulfoxide (DMSO)	25 mg/mL[5]	Not Specified	Ultrasonic assistance may be needed.[5]
Ethanol	70 mg/mL[1]	Not Specified	Sonication is recommended.[4]
Ethanol	65 mg/mL[4]	Not Specified	
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	2 mg/mL[4]	Not Specified	For in vivo formulation.[4]

Table 2: Qualitative Solubility of Butenafine Hydrochloride

Solvent	Solubility Description
Methanol	Freely Soluble[6][7][8][9][10]
Ethanol	Freely Soluble[6][7][8][9][10]
Chloroform	Freely Soluble[6][7][8][9][10]
Dichloromethane	Readily Soluble[6][8]
Water	Slightly Soluble/Sparingly Soluble/Insoluble[1][4][6][8][9][10][11]
Anhydrous Acetic Acid	Difficult to dissolve[7]
Acetonitrile	Difficult to dissolve[7]
Ether	A few insoluble[7]

Table 3: Solubility of Butenafine in Lipid-Based Formulation Excipients

Excipient (Lipid/Surfactant)	Solubility (mg/mL)
Compritol 888 ATO (Solid Lipid)	Not specified, but selected as solid lipid based on maximum solubility[12]
Labrasol (Liquid Lipid)	Not specified, but selected as liquid lipid based on maximum solubility[12]
Tween 80 (Surfactant)	72.45 ± 6.45[12]
Tween 20 (Surfactant)	~60[12]
Poloxamer 188 (Surfactant)	~45[12]
Poloxamer F127 (Surfactant)	~35[12]
Span 20 (Surfactant)	~30[12]
Span 80 (Surfactant)	~20[12]

## Experimental Protocols: Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of a compound like butenafine, based on the widely accepted saturation shake-flask method.

Objective: To determine the equilibrium solubility of **Butenafine-d4** in a given organic solvent.

Materials:

- **Butenafine-d4** (or Butenafine/Butenafine HCl as a proxy)
- Selected organic solvent(s) of appropriate purity
- Glass vials or flasks with airtight screw caps
- Orbital shaker or wrist-action shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22  $\mu\text{m}$  PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
- Analytical balance
- Volumetric flasks and pipettes

Procedure:

- Preparation of the Sample:
  - Add an excess amount of **Butenafine-d4** to a glass vial. The excess solid should be visually apparent to ensure that a saturated solution is achieved.
  - Carefully add a known volume of the selected organic solvent to the vial.
- Equilibration:
  - Securely cap the vials to prevent solvent evaporation.

- Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
- Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached. Preliminary studies may be required to determine the optimal equilibration time.
- Phase Separation:
  - After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the sedimentation of the excess solid.
  - For more complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
- Sample Collection and Dilution:
  - Carefully withdraw an aliquot of the clear supernatant using a syringe.
  - Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
  - Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.
- Quantification:
  - Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of **Butenafine-d4**.
  - Prepare a calibration curve using standard solutions of **Butenafine-d4** of known concentrations.
  - Calculate the solubility of **Butenafine-d4** in the organic solvent based on the measured concentration and the dilution factor.

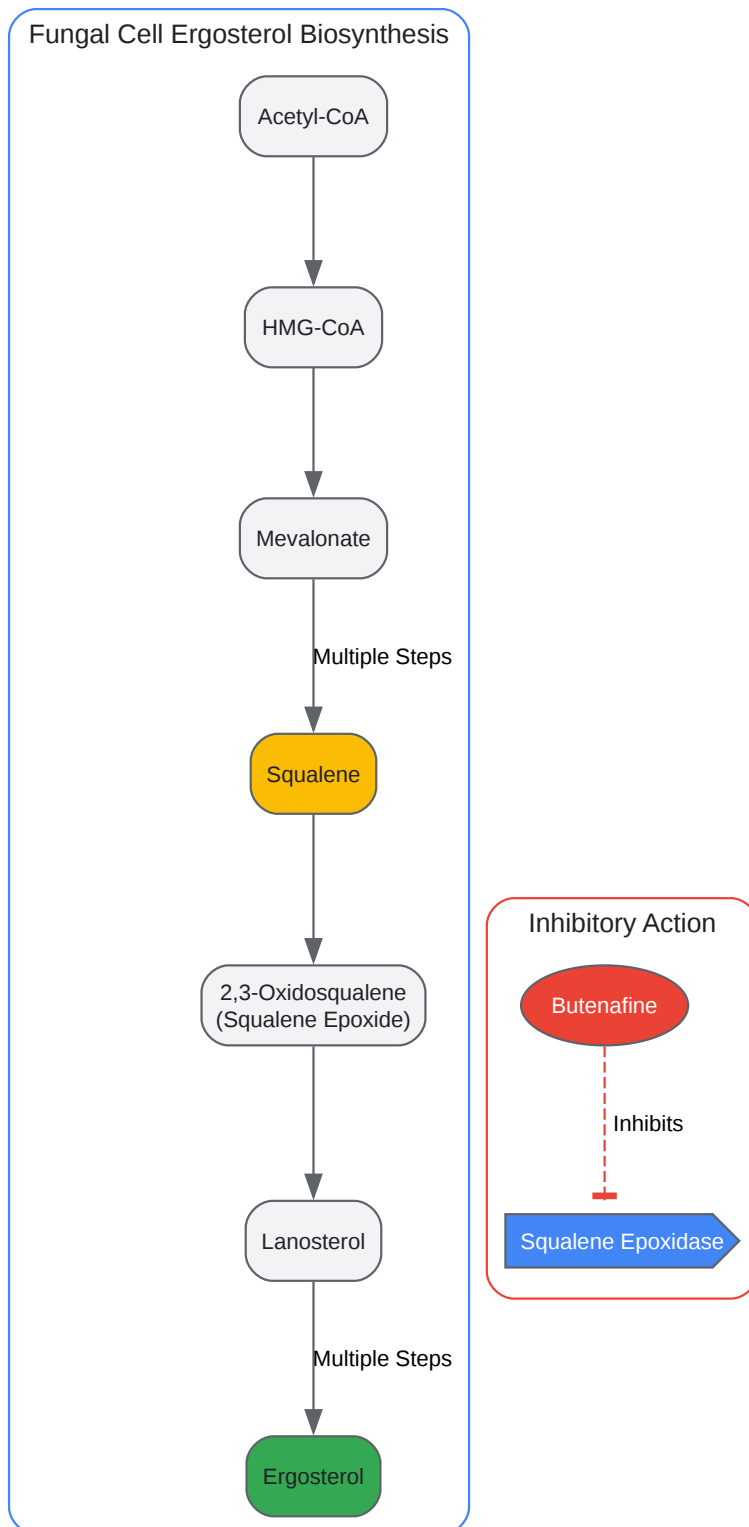
Data Analysis: The solubility is typically expressed in mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reproducibility of the results, and the data should be

reported as the mean  $\pm$  standard deviation.

## Mandatory Visualizations

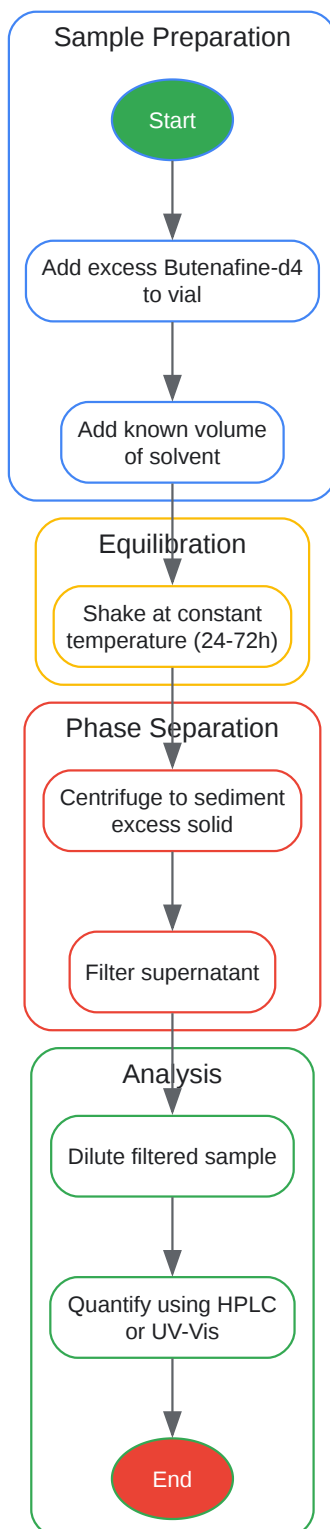
Below are diagrams illustrating the mechanism of action of butenafine and a typical experimental workflow for solubility determination.

## Ergosterol Biosynthesis Pathway and Butenafine's Mechanism of Action

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Caption: Mechanism of Butenafine action on the ergosterol biosynthesis pathway.

## Experimental Workflow for Solubility Determination



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Caption: General workflow for the saturation shake-flask solubility method.



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